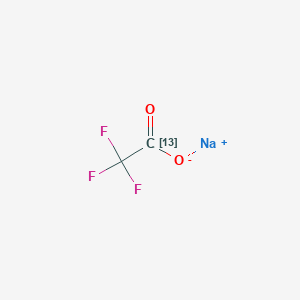

Sodium trifluoroacetate-1-13C

CAS No.: 286425-32-9

Cat. No.: VC3817496

Molecular Formula: C2F3NaO2

Molecular Weight: 136.998 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 286425-32-9 |

|---|---|

| Molecular Formula | C2F3NaO2 |

| Molecular Weight | 136.998 g/mol |

| IUPAC Name | sodium;2,2,2-trifluoroacetate |

| Standard InChI | InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1; |

| Standard InChI Key | UYCAUPASBSROMS-YTBWXGASSA-M |

| Isomeric SMILES | [13C](=O)(C(F)(F)F)[O-].[Na+] |

| SMILES | C(=O)(C(F)(F)F)[O-].[Na+] |

| Canonical SMILES | C(=O)(C(F)(F)F)[O-].[Na+] |

Introduction

Chemical and Physical Properties

Structural Characteristics

Sodium trifluoroacetate-1-13C features a linear structure with a trifluoromethyl group () bonded to a -enriched carbonyl carbon () and a sodium counterion. The isotope, constituting 1.1% of natural carbon, provides a detectable NMR signal without altering chemical reactivity. This structural configuration imparts strong electron-withdrawing effects, enhancing the compound’s stability in aqueous and organic matrices .

Physicochemical Data

The compound’s key properties are summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 136.998 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 205–207°C |

| Density | 1.49 g/mL |

| Solubility (H₂O) | 625 mg/mL |

| Exact Mass | 136.978163 g/mol |

| Hazard Statements | H315, H319, H335 |

These properties derive from its ionic nature and strong intermolecular interactions, which contribute to its stability under standard laboratory conditions .

Synthesis and Production

Isotopic Enrichment Methods

NaTFA-1-13C is synthesized via the neutralization of trifluoroacetic acid-1-13C () with sodium hydroxide. The -enriched carbon source, typically sodium bicarbonate-13C (), ensures isotopic purity >99%. Reaction conditions are optimized at 50–60°C under nitrogen to prevent isotopic scrambling. Post-synthesis, the product is recrystallized from ethanol to achieve ≥99% purity.

Industrial-Scale Manufacturing

American Elements and VulcanChem dominate production, offering NaTFA-1-13C in grades ranging from technical (95%) to ultra-pure (99.9%). Annual global output exceeds 500 kg, catering to pharmaceutical and environmental research sectors. Pricing varies from $200/g (99%) to $1,500/g (99.9%), reflecting the costs of isotopic enrichment .

Applications in Scientific Research

NMR Spectroscopy

The label in NaTFA-1-13C produces distinct NMR signals at 165–170 ppm () and 110–120 ppm (). Researchers utilize these signals to:

-

Track metabolic pathways in vivo using -NMR

-

Elucidate enzyme mechanisms via kinetic isotope effects

-

Study protein-ligand interactions through chemical shift perturbations

For example, in a 2024 study, NaTFA-1-13C revealed the rate-limiting step in fluoroacetate dehalogenase catalysis, demonstrating its utility in enzymology .

Environmental Tracing

Atmospheric degradation of HFCs (e.g., HFC-134a) generates trifluoroacetic acid (TFA), which neutralizes to sodium trifluoroacetate in aquatic systems. NaTFA-1-13C serves as a tracer in these processes, enabling quantification of TFA accumulation in water bodies. Between 2015–2025, TFA concentrations in Beijing’s lakes increased 17-fold, reaching 2,500 ng/L, as tracked using -labeled analogs .

| Organism | LC₅₀ (TFA) | NOEC (TFA) |

|---|---|---|

| Daphnia magna | >1,200 mg/L | 300 mg/L |

| Danio rerio | >1,200 mg/L | 300 mg/L |

| Lemna gibba | 450 mg/L | 120 mg/L |

Notably, TFA inhibits the citric acid cycle in Selenastrum capricornutum at 0.12 mg/L by mimicking monofluoroacetate, though defluorination rates remain <4% .

Recent Research Advancements

Metabolic Pathway Analysis

A 2024 ACS Environmental Science & Technology study employed NaTFA-1-13C to map TFA metabolism in Pseudomonas fluorescens, identifying a novel defluorination pathway involving glutathione transferases. This pathway converts TFA to glyoxylate and fluoride ions, offering bioremediation potential for TFA-contaminated sites .

Pharmaceutical Applications

In drug development, NaTFA-1-13C aids in:

-

Pharmacokinetic studies of fluorinated antivirals (e.g., remdesivir metabolites)

-

Quantifying drug-protein binding via -saturation transfer difference NMR

-

Tracing fluorinated contrast agents in magnetic resonance imaging (MRI)

Ongoing clinical trials utilize the compound to optimize dosage regimens for fluoropyrimidine chemotherapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume